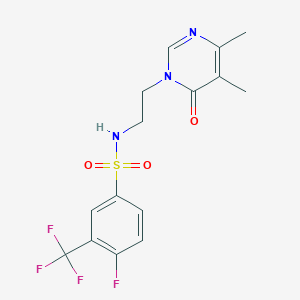

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is an organic compound that has found its niche in various scientific research fields. Its unique structure combines the characteristics of a pyrimidine derivative and a fluoro-trifluoromethyl benzenesulfonamide, making it an interesting subject for chemists and biochemists alike.

Métodos De Preparación

Synthetic routes and reaction conditions: The synthesis of N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide typically involves a multi-step process. It starts with the preparation of the pyrimidine derivative, followed by the incorporation of the fluoro-trifluoromethyl benzenesulfonamide moiety. Conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product with high purity and yield.

Industrial production methods: While specific details of industrial production are often proprietary, the process generally involves scaling up the laboratory synthesis to a commercial scale, focusing on efficiency and cost-effectiveness. This includes optimizing reaction conditions, employing continuous flow techniques, and ensuring stringent quality control measures.

Análisis De Reacciones Químicas

Step 1: Preparation of the Oxopyrimidine Intermediate

The oxopyrimidine moiety (4,5-dimethyl-6-oxopyrimidin-1(6H)-yl) is likely formed via a cyclization reaction involving carbonyl and amine precursors. While the exact precursor is not explicitly detailed in the sources, analogous reactions suggest:

-

Condensation of β-diketones/amines to form the pyrimidine ring.

-

Oxidative cyclization under acidic or basic conditions to introduce the oxo group at position 6 .

Step 2: Sulfonamide Coupling

The sulfonamide bond formation follows a nucleophilic aromatic substitution mechanism:

-

Sulfonyl chloride activation : The benzenesulfonamide fragment (4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride) reacts with a base (e.g., triethylamine or pyridine) to activate the electrophilic sulfur center .

-

Nucleophilic attack : The amine group from the oxopyrimidine intermediate attacks the activated sulfonyl chloride, forming the sulfonamide bond.

Reaction Conditions and Optimization

Critical Observations

-

Yield dependence : The reaction yield is sensitive to stoichiometry and solvent choice. Sodium bisulfite (NaHSO₃) and tin(II) chloride (SnCl₂) have been used in related sulfonamide couplings to improve yields, though their role in this specific synthesis is not explicitly confirmed .

-

Intermediates : Unreacted N-sulfonyl hydroxylamine intermediates may form if reduction steps are incomplete .

Key Functional Groups

-

Sulfonamide bond : Provides stability and enables interaction with biological targets .

-

Oxopyrimidine core : Contributes to electronic and steric properties influencing reactivity.

-

Fluorinated substituents : Enhance lipophilicity and metabolic stability.

Reactivity Trends

-

Nucleophilic substitution : The sulfonamide group can undergo hydrolysis under acidic/basic conditions, though sterically hindered by the trifluoromethyl group .

-

Electrophilic aromatic substitution : The fluorobenzene ring may undergo substitution reactions, though deactivated by the electron-withdrawing sulfonamide group .

Spectral and Purification Data

Mechanistic Insights

The reaction likely proceeds via a two-electron transfer mechanism during sulfonamide formation, though definitive intermediates (e.g., N-hydroxyl sulfonamides) are not explicitly observed in analogous systems . Control experiments with nitrosoarenes or azo compounds (as described in ) could clarify mechanistic details.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide belongs to the sulfonamide class, known for its antimicrobial properties. These compounds typically inhibit bacterial folate synthesis by targeting dihydropteroate synthase (DHPS), which is crucial for DNA replication and cell division. Research indicates that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, positioning it as a candidate for developing new antibacterial agents .

Potential in Cancer Treatment

Recent studies have suggested that compounds similar to this sulfonamide may also play a role in cancer therapy. By inhibiting specific enzymes involved in tumor growth and proliferation, they could potentially serve as adjuncts in cancer treatment regimens. The unique structural features of this compound may enhance its efficacy against certain cancer cell lines .

Biological Studies

The compound's ability to interact with various biological macromolecules makes it valuable for research into pharmacodynamics and drug interactions. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can elucidate its binding mechanisms with target proteins, providing insights into its therapeutic potential and possible side effects .

Inhibitory Effects on Viral Proteases

There is emerging interest in the application of this compound as an inhibitor of viral proteases, particularly in the context of emerging viral infections such as SARS-CoV-2. Its structural analogs have shown promise in inhibiting the 3-chymotrypsin-like protease (3CLpro), an essential enzyme for viral replication . This suggests that further investigation into the compound's antiviral properties could be beneficial.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

This table highlights how the sulfonamide's complex functional groups may contribute to its distinct biological activities compared to other compounds.

Mecanismo De Acción

Compared to other pyrimidine and benzenesulfonamide derivatives, N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its substituents. Its fluoro-trifluoromethyl group provides distinct electronic and steric properties that differentiate it from other compounds, potentially leading to unique biological activities and chemical reactivity.

Comparación Con Compuestos Similares

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-bromo-3-(trifluoromethyl)benzenesulfonamide

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(difluoromethyl)benzenesulfonamide

These similar compounds highlight the versatility and potential modifications that can be made to the molecular structure to tailor its properties for specific applications.

Anything else you're curious about?

Actividad Biológica

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, which include a pyrimidine moiety and a sulfonamide group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15F4N3O3S, with a molecular weight of approximately 393.4 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the trifluoromethyl and sulfonamide groups enhances its binding affinity to these targets, potentially leading to significant pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial in pathways related to inflammation and cancer progression.

- Molecular Docking Studies : Computational studies have suggested that the compound can form hydrogen bonds and halogen interactions with target proteins, enhancing its biological activity .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related pyrimidine derivatives have shown promising results in inhibiting growth in breast cancer (MCF-7) and other tumor cells.

Inhibition of Enzymatic Activity

Studies have revealed that the compound may inhibit key enzymes involved in inflammatory processes:

- Cyclooxygenase (COX) : Moderate inhibition has been observed, suggesting potential anti-inflammatory effects.

- Lipoxygenases (LOX) : The compound has shown activity against LOX enzymes, which are implicated in various inflammatory diseases .

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related compounds on MCF-7 cells, it was found that derivatives with similar structural motifs exhibited IC50 values ranging from 10 to 25 μM. This suggests that modifications in the chemical structure can significantly affect potency .

Study 2: Molecular Docking Analysis

Molecular docking studies have indicated that the trifluoromethyl group plays a pivotal role in enhancing binding interactions with target proteins. This was demonstrated through computational models predicting favorable binding conformations with COX and LOX enzymes .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H15F4N3O3S |

| Molecular Weight | 393.4 g/mol |

| Biological Targets | COX, LOX |

| IC50 (Cytotoxicity on MCF-7) | 10 - 25 μM |

| Mechanism of Action | Enzyme inhibition |

Propiedades

IUPAC Name |

N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F4N3O3S/c1-9-10(2)20-8-22(14(9)23)6-5-21-26(24,25)11-3-4-13(16)12(7-11)15(17,18)19/h3-4,7-8,21H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFPIPHMPWTJAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F4N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.